Cas no 2743433-86-3 (methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate)

Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate is a specialized organic compound with distinct structural features. It offers significant advantages in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. The presence of the pyrrolo[3,2-b]pyridine core and the 6-fluoro substituent provides unique electronic properties that are beneficial for targeted molecular design. This compound is valued for its purity and consistency, making it a reliable choice for research and development applications.
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate structure
2743433-86-3 structure
Product Name:methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
CAS No:2743433-86-3
MF:C9H9FN2O2
MW:196.178365468979
CID:6602851
PubChem ID:165692503
Update Time:2025-07-24

methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
    • EN300-37296981
    • 2743433-86-3
    • Inchi: 1S/C9H9FN2O2/c1-14-9(13)8-5(10)4-7-6(12-8)2-3-11-7/h4,11H,2-3H2,1H3
    • InChI Key: VCODOXJWTARGSQ-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)OC)N=C2C(=C1)NCC2

Computed Properties

  • Exact Mass: 196.06480570g/mol
  • Monoisotopic Mass: 196.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 51.2Ų

methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37296981-0.05g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
0.05g
$2079.0 2025-03-18
Enamine
EN300-37296981-0.1g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
0.1g
$2178.0 2025-03-18
Enamine
EN300-37296981-0.25g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
0.25g
$2277.0 2025-03-18
Enamine
EN300-37296981-0.5g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
0.5g
$2376.0 2025-03-18
Enamine
EN300-37296981-1.0g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
1.0g
$2475.0 2025-03-18
Enamine
EN300-37296981-2.5g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
2.5g
$4851.0 2025-03-18
Enamine
EN300-37296981-5.0g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
5.0g
$7178.0 2025-03-18
Enamine
EN300-37296981-10.0g
methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate
2743433-86-3 95.0%
10.0g
$10643.0 2025-03-18

Additional information on methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate

Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS No. 2743433-86-3): A Comprehensive Overview

Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS No. 2743433-86-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolopyridine class, a heterocyclic structure known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a fluorine atom at the 6-position and a carboxylate ester group at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemists.

The< strong>fluorine substituent in this molecule plays a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. In the context of Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate, the fluorine atom is strategically positioned to influence interactions with enzymes and receptors, thereby enhancing its potential as a lead compound in drug development.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of< strong>pyrrolopyridine derivatives in addressing various therapeutic challenges. Studies have demonstrated that these compounds exhibit inhibitory activity against multiple targets involved in cancer, inflammation, and neurodegenerative diseases. The carboxylate ester group in Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate provides an additional site for chemical modification, allowing for the development of libraries of derivatives with tailored biological profiles.

In vitro studies have revealed that< strong>Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate exhibits promising activity against several kinases and transcription factors. For instance, research has shown its potential as an inhibitor of Janus kinases (JAKs), which are implicated in autoimmune disorders and leukemias. The< strong>fluorinated pyrrolopyridine core interacts with key residues in the active site of these enzymes, leading to potent inhibition and disruption of signaling pathways.

The compound's< strong>fluorine moiety also contributes to its ability to cross the blood-brain barrier (BBB), a critical factor for treating central nervous system (CNS) disorders. Fluorinated aromatic compounds are known to enhance BBB penetration due to their lipophilicity and reduced polarity. This property makes Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate a promising candidate for developing novel therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.

Additionally, the< strong>carboxylate ester group at the 5-position provides a versatile handle for further chemical modifications. This functionality can be utilized to introduce various pharmacophores or linkers, enabling the synthesis of novel analogs with enhanced potency and selectivity. Techniques such as click chemistry and solid-phase synthesis have been employed to rapidly generate libraries of derivatives for high-throughput screening (HTS).

The synthesis of< strong>Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Key steps include fluorination reactions using palladium-catalyzed cross-coupling methods and esterification protocols to introduce the carboxylate ester group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce sufficient quantities for preclinical studies.

In preclinical models, Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate has demonstrated encouraging results in both cellular assays and animal models. For example, studies have shown its ability to inhibit tumor growth by targeting key signaling pathways involved in cancer progression. The compound's ability to modulate enzyme activity without significant off-target effects makes it an attractive candidate for further development.

The< strong>fluorinated pyrrolopyridine scaffold's versatility has also been explored in the development of diagnostic agents. Fluorodeoxyglucose (FDG) analogs incorporating similar structures have been used in positron emission tomography (PET) imaging for cancer detection. The incorporation of fluorine into diagnostic probes enhances their sensitivity and specificity due to its favorable nuclear properties.

Ongoing research continues to uncover new applications for< strong>Methyl 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylate. Novel synthetic routes are being investigated to improve yield and purity levels required for clinical trials. Additionally,< strong>X-ray crystallography studies are being conducted to elucidate detailed binding interactions with biological targets at an atomic level. These insights will guide future modifications aimed at optimizing potency and selectivity.

The compound's< strong>broad spectrum of activity, coupled with its favorable pharmacokinetic properties derived from fluorination strategies makes it a compelling candidate for therapeutic development across multiple disease areas including oncology、neurology、and immunology。 As research progresses,the potential applications of this innovative molecule continue to expand,offering hope for novel treatments that address unmet medical needs。

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD